molecular formula C11H11NO4 B1273855 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid CAS No. 71977-76-9

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Cat. No.: B1273855
CAS No.: 71977-76-9
M. Wt: 221.21 g/mol
InChI Key: FTSJMZOSLSBKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid is an organic compound belonging to the class of benzooxazoles It is characterized by a benzooxazole ring substituted with a methyl group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acetoacetate, followed by cyclization to form the benzooxazole ring. The resulting intermediate is then subjected to further reactions to introduce the propionic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group within the benzooxazole ring, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid involves its interaction with specific molecular targets. The benzooxazole ring can interact with enzymes or receptors, modulating their activity. The propionic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

  • 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid
  • (5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid

Comparison:

  • 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid: This compound has a butyric acid moiety instead of a propionic acid moiety, which may affect its chemical properties and biological activities.
  • (5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid: This compound has an acetic acid moiety, which may result in different reactivity and applications compared to the propionic acid derivative.

The uniqueness of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid lies in its specific structure, which combines the benzooxazole ring with a propionic acid moiety, offering distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-2-3-9-8(6-7)12(11(15)16-9)5-4-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSJMZOSLSBKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384631
Record name 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71977-76-9
Record name 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.